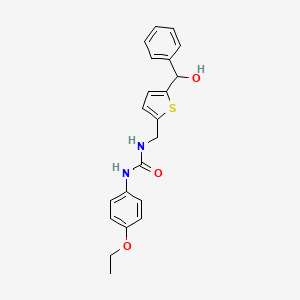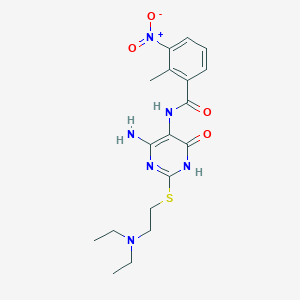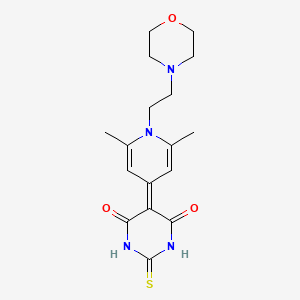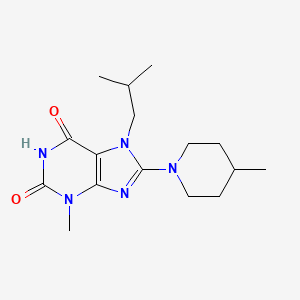![molecular formula C8H9NO3 B2877233 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid CAS No. 1517186-74-1](/img/structure/B2877233.png)
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazines are a group of compounds that have been studied for their various biological activities . They are often found in biologically active natural products with a pyrrolo-oxazine (pyrrole-fused morpholine) motif embedded in their structure . These compounds have been isolated from Chinese herbs and have been found to show a wide range of biological activities such as antioxidant and antitumor activities .
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines has been reported using the oxa-Pictet–Spengler reaction . This method involves a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . p-Toluenesulfonic acid (pTSA) was identified as a suitable catalyst to promote the reaction .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines involves a pyrrole ring fused with a morpholine ring . This structure is found in various pharmaceutically active small molecules .Chemical Reactions Analysis
The most commonly used strategy for the synthesis of pyrrolo-oxazine spiroketal alkaloids involves an intramolecular spiroketalization as the final step . Therefore, multistep sequences are required to first prepare a functionalized chain, which is then grafted onto the pyrrole nitrogen atom before final cyclization to give the oxazine .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Synthesis of Heterocyclic Compounds : The creation of condensed 1,3-oxazines through Retro-Diels−Alder reactions highlights the utility of furan and oxo carboxylic acids in synthesizing complex heterocycles, including pyrrolooxazinones and oxazinoisoindolones (Stájer et al., 2004). This demonstrates the compound's relevance in accessing diverse heterocyclic frameworks for further chemical exploration.
Novel Synthetic Pathways : The development of novel synthetic methods for 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines underscores the potential of related compounds in generating new chemical entities. This includes approaches involving alkylation, ammonolysis, and intramolecular diazocoupling sequences (Migawa & Townsend, 2001).
Reactions of Cyclic Imidic Esters : Studies on Δ2-Oxazolines and 4H-5,6-dihydrooxazines from carboxylic acids and amino alcohols offer insights into reactions leading to polymerization and the behavior of alkyl groups, contributing to the understanding of cyclic imidic ester chemistry (Seeliger et al., 1966).
Medicinal Chemistry and Bioactivity
Antibacterial Agents : Pyridonecarboxylic acids, as demonstrated by the synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, reveal the potential of pyrrolo derivatives in generating potent antibacterial compounds (Egawa et al., 1984).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The compound is synthesized through a sequence of carbon–carbon- and carbon–oxygen-bond formation between a substituted 2-(1h-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone . This suggests that the compound might interact with its targets through similar bond formations, leading to changes in the target’s structure and function.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth, reduction of inflammation, and inhibition of tumor growth.
Result of Action
Similar compounds have been found to show a wide range of biological activities such as antioxidant and antitumor activities . These effects suggest that the compound might induce oxidative stress in cancer cells, leading to cell death, and might also neutralize harmful free radicals in the body.
properties
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-3-7-5-12-2-1-9(7)4-6/h3-4H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWROGUKJFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=CN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517186-74-1 |
Source


|
| Record name | 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)





![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)